![molecular formula C7H12N2O4S B3120834 Snap CAS No. 273921-90-7](/img/structure/B3120834.png)
Snap
Overview
Description
Snap, also known as soluble NSF attachment protein, is a protein that plays a crucial role in the process of membrane fusion. It is involved in the transportation of vesicles from the Golgi apparatus to the plasma membrane, and in the release of neurotransmitters from synaptic vesicles. Snap is a key component of the SNARE complex, which is responsible for the fusion of vesicles with their target membranes. In
Scientific Research Applications
Antimicrobial Properties
SNAP has garnered attention for its antimicrobial effects. Researchers have developed SNAP-releasing silicone oil (SNAP–Si) that demonstrates proactive antibacterial properties. By grafting S-nitroso-N-acetylpenicillamine onto medical-grade silicone rubber surfaces, they achieved significant reductions in viable Escherichia coli and Staphylococcus aureus . This approach could lead to antimicrobial medical device surfaces, mitigating infection challenges.
Nitric Oxide (NO) Release
SNAP is a potent NO donor. Under physiological conditions, it releases NO, making it valuable for studying pharmacological and physiological actions of NO. Its vasodilatory effects in vitro and in vivo make it a promising candidate for therapeutic applications .
Biofilm Prevention
Bacterial biofilms contribute to infections and medical device failures. SNAP-based NO release has shown promise in preventing biofilm formation. Incorporating SNAP within hydrophobic polymers reduces thrombus formation and bacterial adhesion on polymeric surfaces .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that SNAP might also interact with various cellular targets.
Mode of Action
It’s known that many bioactive compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects on cellular functions.
Biochemical Pathways
It’s known that many bioactive compounds can influence various biochemical pathways, leading to changes in cellular functions . For instance, some compounds can affect signal transduction pathways, metabolic pathways, or gene expression pathways.
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . For instance, a compound’s absorption rate can determine how quickly it enters the bloodstream, its distribution can affect which tissues it reaches, its metabolism can influence its stability and duration of action, and its excretion can determine how long it remains in the body.
Result of Action
It’s known that many bioactive compounds can have various effects at the molecular and cellular levels . For instance, some compounds can induce or inhibit apoptosis, alter gene expression, or modulate cellular signaling pathways.
Action Environment
It’s known that many factors, such as ph, temperature, and the presence of other compounds, can influence the action of bioactive compounds . For instance, certain compounds might be more stable and effective under specific pH conditions or temperatures.
properties
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018088 | |
Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
CAS RN |
273921-90-7, 79032-48-7 | |
Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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